Eplerenone EP Impurity E is a chemical compound related to Eplerenone, which is a selective aldosterone receptor antagonist primarily used for treating hypertension and heart failure. This impurity arises during the synthesis of Eplerenone and is crucial for ensuring the safety and efficacy of the pharmaceutical product by identifying and characterizing impurities present in formulations. The compound has the Chemical Abstracts Service number 209253-81-6 and a molecular formula of C24H30O6, with a molecular weight of approximately 414.49 g/mol .
Eplerenone EP Impurity E is typically formed during the chemical synthesis of Eplerenone from precursor compounds. The synthesis process involves several steps that can lead to various impurities, including Eplerenone EP Impurity E. These impurities are often identified during the quality control processes of pharmaceutical manufacturing .
The synthesis of Eplerenone EP Impurity E involves a multi-step process starting from the precursor 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. Key synthetic steps include:
The synthesis typically requires organic solvents, catalysts, and controlled temperature and pressure conditions to optimize yield and minimize unwanted by-products. In industrial settings, high-purity reagents are utilized, followed by purification techniques such as crystallization and chromatography to achieve the desired product quality .
The molecular structure of Eplerenone EP Impurity E can be analyzed using various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry. These techniques allow for detailed characterization of its functional groups and stereochemistry.
The compound's structure features multiple functional groups characteristic of steroidal compounds, including hydroxyl and carbonyl groups. The precise arrangement of these groups contributes to its biochemical activity .
Eplerenone EP Impurity E can undergo several types of chemical reactions:
These reactions can yield various derivatives that may also serve as intermediates in further synthetic applications .
Eplerenone EP Impurity E acts primarily by targeting mineralocorticoid receptors, similar to its parent compound, Eplerenone. By binding to these receptors, it inhibits the action of aldosterone.
This inhibition affects the renin-angiotensin-aldosterone system (RAAS), leading to decreased blood volume and lower blood pressure. Pharmacokinetically, it is expected that this compound shares similar absorption characteristics with Eplerenone, achieving peak plasma concentrations shortly after administration .
Eplerenone EP Impurity E is typically characterized by its solubility in organic solvents and stability under controlled conditions. Its melting point and boiling point are determined through standard laboratory techniques.
The chemical properties include reactivity towards various reagents as outlined in the chemical reactions analysis section. Stability studies indicate its behavior under different environmental conditions such as light exposure and temperature variations .
Eplerenone EP Impurity E has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4